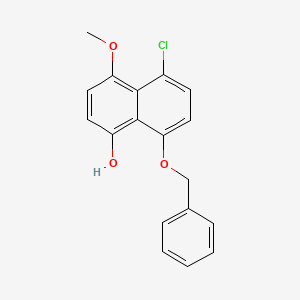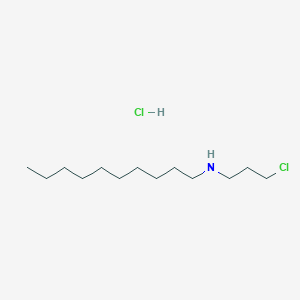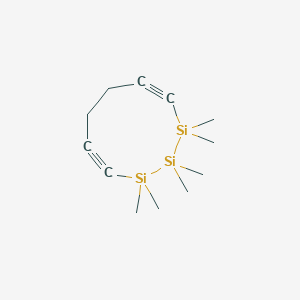
1-(2,6-Dichloro-4-nitrophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dichloro-4-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C8H5Cl2NO3 It is a derivative of acetophenone, where the phenyl ring is substituted with two chlorine atoms and one nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2,6-Dichloro-4-nitrophenyl)ethan-1-one can be synthesized through several methods. One common approach involves the nitration of 2,6-dichloroacetophenone. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,6-Dichloro-4-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atoms on the phenyl ring can be substituted by nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 1-(2,6-Dichloro-4-aminophenyl)ethan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(2,6-Dichloro-4-nitrophenyl)acetic acid.
Aplicaciones Científicas De Investigación
1-(2,6-Dichloro-4-nitrophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dichloro-4-nitrophenyl)ethan-1-one depends on its chemical interactions with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chlorine atoms may also participate in electrophilic interactions with nucleophilic sites in biological molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloroacetophenone: Similar structure but lacks the nitro group.
2,6-Dichloroacetophenone: Similar structure but lacks the nitro group.
2,6-Dichloro-4-nitrophenol: Similar substitution pattern but different functional group (phenol instead of ethanone).
Uniqueness
1-(2,6-Dichloro-4-nitrophenyl)ethan-1-one is unique due to the presence of both chlorine and nitro substituents on the phenyl ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Propiedades
Número CAS |
88135-24-4 |
|---|---|
Fórmula molecular |
C8H5Cl2NO3 |
Peso molecular |
234.03 g/mol |
Nombre IUPAC |
1-(2,6-dichloro-4-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5Cl2NO3/c1-4(12)8-6(9)2-5(11(13)14)3-7(8)10/h2-3H,1H3 |
Clave InChI |
QTFYPQJGTDGGCV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Decahydro-1H-5,10-methanopyrrolo[1,2-a]azonine](/img/structure/B14392487.png)




![Methyl [3-(bromomethyl)phenyl]carbamate](/img/structure/B14392534.png)
![4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14392535.png)


![N-(1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-ylidene)hydroxylamine](/img/structure/B14392554.png)
silane](/img/structure/B14392556.png)
![5,5-Diphenylspiro[1,3-dithiolane-4,9'-fluorene]](/img/structure/B14392559.png)

